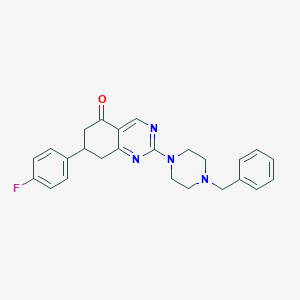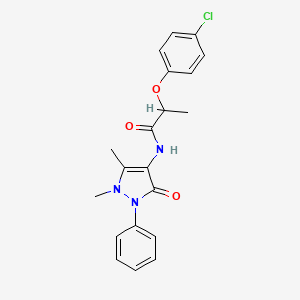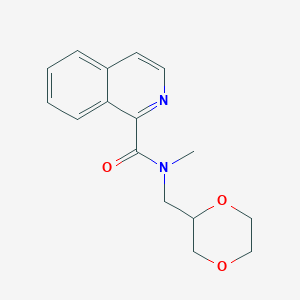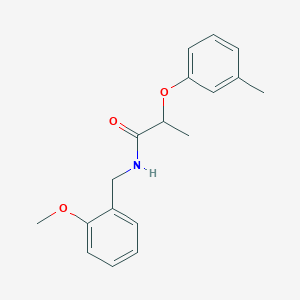
2-(4-benzyl-1-piperazinyl)-7-(4-fluorophenyl)-7,8-dihydro-5(6H)-quinazolinone
Descripción general
Descripción
2-(4-benzyl-1-piperazinyl)-7-(4-fluorophenyl)-7,8-dihydro-5(6H)-quinazolinone is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a derivative of quinazolinone, which is known for its diverse biological activities. The synthesis of this compound has been extensively studied, and several methods have been developed to obtain this compound.
Mecanismo De Acción
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-7-(4-fluorophenyl)-7,8-dihydro-5(6H)-quinazolinone is not fully understood. However, several studies have suggested that this compound exerts its biological activities by interacting with various cellular targets, including enzymes, receptors, and ion channels. For example, this compound has been reported to inhibit the activity of histone deacetylases, which are enzymes that play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. In addition, this compound has been reported to exhibit antidiabetic activity by reducing blood glucose levels and improving insulin sensitivity. Furthermore, this compound has been shown to exhibit anticonvulsant and anti-inflammatory activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(4-benzyl-1-piperazinyl)-7-(4-fluorophenyl)-7,8-dihydro-5(6H)-quinazolinone in lab experiments has several advantages and limitations. One of the main advantages of this compound is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. In addition, the synthesis of this compound is relatively straightforward, and several methods have been developed to obtain this compound. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
Several future directions can be explored in the research of 2-(4-benzyl-1-piperazinyl)-7-(4-fluorophenyl)-7,8-dihydro-5(6H)-quinazolinone. One potential direction is the development of novel derivatives of this compound with enhanced biological activities. Another direction is the investigation of the mechanism of action of this compound and its interactions with various cellular targets. Furthermore, the potential use of this compound in combination with other drugs for the treatment of various diseases can be explored. Finally, the development of new methods for the synthesis of this compound can also be investigated.
Aplicaciones Científicas De Investigación
2-(4-benzyl-1-piperazinyl)-7-(4-fluorophenyl)-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its potential therapeutic applications. This compound has been reported to exhibit anticancer, antidiabetic, anticonvulsant, and anti-inflammatory activities. Several studies have reported the potential use of this compound in the treatment of various diseases, including cancer, diabetes, epilepsy, and inflammatory disorders.
Propiedades
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O/c26-21-8-6-19(7-9-21)20-14-23-22(24(31)15-20)16-27-25(28-23)30-12-10-29(11-13-30)17-18-4-2-1-3-5-18/h1-9,16,20H,10-15,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJNXYSRTRXLSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethoxy-3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4428962.png)

![2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4428971.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B4428976.png)
![N-(3-chloro-4-methylphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4428984.png)

![1-(2,6-dimethyl-4-morpholinyl)-3-[(4-methylbenzyl)oxy]-2-propanol hydrochloride](/img/structure/B4429012.png)
![methyl 4-[(2-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B4429019.png)
![3,4-dimethoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4429026.png)
![{[5-(4-chlorophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4429028.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide](/img/structure/B4429030.png)


